![molecular formula C17H25N3O3 B3004994 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1704522-50-8](/img/structure/B3004994.png)
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of coordination polymers often involves hydrothermal methods, as seen in the study of the nickel coordination polymer Ni(en)(ox)·2H2O, where "en" stands for ethylenediamine and "ox" for oxalate . In this process, the nickel atoms are coordinated with oxygen atoms from the oxalate ions and nitrogen atoms from the ethylenediamine molecule. The oxalate anion serves as a bis-bidentate ligand, which bridges the nickel atoms, forming a one-dimensional polymer chain. This method could potentially be adapted for the synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide by using similar hydrothermal techniques to coordinate the desired ligands with a central metal atom, if applicable .
Molecular Structure Analysis
The molecular structure of compounds can be determined using X-ray crystallography, as demonstrated in the study of the nootropic agent N-[2-(N,N-diisopropylamino)ethyl]-2-oxo-1-pyrrolidinacetamide sulphate . The crystal structure revealed that the five-membered heterocyclic ring adopts an envelope conformation, and the amide group forms a dihedral angle with this ring. For N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, a similar approach could elucidate the conformation of the pyrrole ring and the spatial arrangement of the oxalamide moiety .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, they do provide insights into the reactivity of related structures. For instance, the coordination of ethylenediamine to nickel suggests that amine groups can act as ligands to metal centers, which could be relevant if the compound undergoes reactions involving metal coordination . Additionally, the presence of an oxalamide group could imply reactivity towards nucleophiles, given the electrophilic nature of carbonyl compounds .
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure can be inferred from X-ray analysis, as seen with the nootropic agent's triclinic crystal system and the inclusion of solvent molecules in the structure . The chemical properties, such as bond angles and distances, are also consistent with standard values, suggesting that the compound's reactivity could be predicted based on these parameters. For N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, similar analyses could provide insights into its solubility, stability, and potential interactions with other molecules .
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-11-5-8-14(20)15(21)12-19-17(23)16(22)18-10-9-13-6-3-2-4-7-13/h5-6,8,11,15,21H,2-4,7,9-10,12H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRAEBKGIKWAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCCC2=CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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